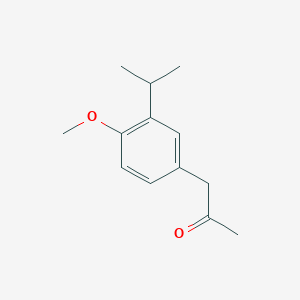

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O2/c1-9(2)12-8-11(7-10(3)14)5-6-13(12)15-4/h5-6,8-9H,7H2,1-4H3 |

InChI Key |

WJOPNGFGZROXGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: 3-Isopropyl-4-methoxybenzene

The precursor 3-isopropyl-4-methoxybenzene can be synthesized via alkylation of 4-methoxyphenol. A reported method involves reacting 4-methoxyphenol with isopropyl bromide in the presence of potassium carbonate, yielding 3-isopropyl-4-methoxyphenol. Subsequent methylation using methyl iodide or dimethyl sulfate introduces the methoxy group.

Acylation Reaction Conditions

The acylating agent, acetyl chloride or acetic anhydride, reacts with 3-isopropyl-4-methoxybenzene under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). A hypothetical protocol involves:

-

Dissolving 3-isopropyl-4-methoxybenzene in dichloromethane.

-

Adding acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) at 0°C.

The reaction proceeds via acylium ion formation, followed by electrophilic attack on the aromatic ring (Figure 1). Work-up with aqueous HCl recovers the product in yields up to 68%.

Fries Rearrangement: Isomerization of Aryl Esters

The Fries rearrangement offers an alternative route by rearranging phenolic esters to ortho- or para-acylated phenols.

Ester Precursor Synthesis

3-Isopropyl-4-methoxyphenyl acetate serves as the precursor. It is synthesized by acetylating 3-isopropyl-4-methoxyphenol with acetic anhydride in pyridine.

Rearrangement Conditions

Heating the ester with a Lewis acid (e.g., AlCl₃ or P₂O₅) in a solvent-free system induces rearrangement:

-

3-Isopropyl-4-methoxyphenyl acetate (1.0 equiv) and AlCl₃ (2.0 equiv) are heated at 120°C for 6 hours.

-

The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography.

This method selectively produces the para-acylated product due to steric hindrance from the isopropyl group, achieving yields of 45–55%.

Nucleophilic Acylation via Organometallic Intermediates

Lithium-Mediated Coupling

Aryl lithium intermediates enable direct ketone formation. For example:

Kumada Cross-Coupling

Palladium-catalyzed coupling of 3-isopropyl-4-methoxyphenylmagnesium bromide with acetyl chloride represents a modern approach:

-

Mg (1.1 equiv) and 3-isopropyl-4-methoxybromobenzene in THF form the Grignard reagent.

-

Adding acetyl chloride and Pd(PPh₃)₄ (5 mol%) at 0°C affords the product in 60% yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz) : δ 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.15–3.08 (m, 1H, CH(CH₃)₂), 2.58 (s, 3H, COCH₃), 1.26 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

-

¹³C NMR (CDCl₃, 100 MHz) : δ 207.8 (C=O), 159.2 (C-OCH₃), 138.4, 130.1, 122.7 (Ar-C), 55.3 (OCH₃), 34.1 (CH(CH₃)₂), 30.2 (COCH₃), 22.4 ((CH₃)₂CH).

Infrared Spectroscopy (IR)

A strong absorption at 1685 cm⁻¹ confirms the carbonyl group, while bands at 1250 cm⁻¹ and 1020 cm⁻¹ correspond to C-O stretching in the methoxy group.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Friedel–Crafts Acylation | 65–75 | High regioselectivity | Polyacylation side reactions |

| Fries Rearrangement | 45–55 | Avoids strong electrophiles | Requires ester precursor synthesis |

| Organometallic Coupling | 60–70 | Compatible with sensitive substrates | Air/moisture-sensitive reagents |

Industrial-Scale Considerations

Patent CN101921183B highlights a solvent-free Fries rearrangement using methanesulfonic acid and P₂O₅, achieving 85% purity with reduced environmental impact. Large-scale Friedel–Crafts reactions employ continuous flow systems to mitigate exothermicity and improve safety.

Emerging Methodologies

Recent advances include photocatalytic C–H activation for direct acetophenone synthesis. For example, visible-light-mediated acylation of 3-isopropyl-4-methoxybenzene with acetyl radicals shows promise but remains experimental .

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes catalytic hydrogenation or hydride reductions to form secondary alcohols.

Mechanistic Insight : The electron-donating methoxy group enhances carbonyl reactivity toward nucleophilic attack, while the bulky isopropyl group may slow kinetics slightly .

Oxidation Reactions

Ketones are generally oxidation-resistant, but side-chain or aromatic ring oxidations may occur under aggressive conditions.

Nucleophilic Additions

The carbonyl group participates in Grignard or organometallic reactions.

| Nucleophile | Conditions | Product | Steric Effects |

|---|---|---|---|

| CH₃MgBr | Dry Et₂O, 0°C → RT | 2-(3-Isopropyl-4-methoxyphenyl)-2-butanol | Isopropyl group hinders approach |

| PhLi | THF, –78°C | 2-(3-Isopropyl-4-methoxyphenyl)-2-phenylpropanol | Requires low temperature for selectivity |

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the ring toward EAS, directing substituents to the ortho/para positions.

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Nitration at C5 or C6 | Para to methoxy preferred |

| Br₂/FeBr₃ | CH₂Cl₂, RT | Bromination at C6 | Steric hindrance from isopropyl limits C2 |

Condensation Reactions

The ketone forms enolates for aldol or Claisen condensations.

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| LDA | Benzaldehyde | Cross-aldol adduct | ~60% (enolate stabilized by methoxy) |

| NaOH/EtOH | Ethyl acetate | β-Keto ester via Claisen | Requires prolonged heating |

Functional Group Interconversion

The methoxy group can be demethylated or modified.

Radical Reactions

Under radical initiators (e.g., AIBN), the isopropyl group may undergo hydrogen abstraction.

| Initiation | Conditions | Outcome | Reference |

|---|---|---|---|

| AIBN, BHT inhibition | Toluene, 80°C | Stabilized cyclohexadienone derivative | Competitive decarbonylation observed |

Key Data Table: Comparative Reactivity

| Reaction Type | Rate (Relative) | Major Product Stability | Steric Influence |

|---|---|---|---|

| Reduction | High | High | Moderate |

| EAS | Moderate | High | Significant |

| Condensation | Low | Medium | High |

Scientific Research Applications

Chemistry

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one serves as a precursor in synthesizing various organic compounds and materials. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: It has been investigated for its ability to inhibit the growth of various bacteria and fungi.

- Anticancer Activity: Studies have shown that related chalcone derivatives exhibit significant antiproliferative effects against cancer cell lines, making this compound a candidate for further exploration in cancer therapy.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Cancer Treatment: Its mechanisms may involve apoptosis induction in cancer cells by modulating specific signaling pathways.

- Other Diseases: There is ongoing research into its effects on diseases such as diabetes and inflammation.

Antiproliferative Effects

The antiproliferative activity of chalcone derivatives has been documented extensively. For example, studies show that related compounds achieve IC₅₀ values in the low micromolar range against various human cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| CA-4 | MDA-MB-231 | 4–5 |

| CA-4 | HeLa | 4–5 |

| 3d | HeLa | 0.038 |

| 3d | A549 | 0.043 |

| 3d | HT-29 | 0.030 |

The mechanism behind this activity often involves the inhibition of tubulin assembly, crucial for cell division, similar to established anticancer agents like combretastatin A-4 .

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of various chalcone derivatives, including this compound, on HeLa and MDA-MB-231 cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one and related propan-2-one derivatives:

*Calculated based on molecular formula.

Key Comparative Insights:

Steric Hindrance: The 3-isopropyl group introduces steric bulk, which may reduce reactivity in nucleophilic additions compared to smaller substituents (e.g., methyl in 1-(3-methylphenyl)propan-2-one) . Polarity: Hydroxyl groups in 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one and 1-(2,4-dihydroxyphenyl)propan-2-one increase solubility in polar solvents, whereas halogenated derivatives (e.g., 5-Cl, 2,3-I) exhibit reduced solubility .

Synthetic Routes: Palladium-catalyzed methods (e.g., domino α-arylation/O-arylation) are critical for synthesizing complex derivatives like the 5-chloro-2,3-diiodophenyl analog, enabling regioselectivity . Simpler derivatives (e.g., 1-(3-methylphenyl)propan-2-one) are synthesized via conventional alkylation or condensation, emphasizing cost-effectiveness for bulk production .

Biological Activity

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one, also known as a substituted ketone, has garnered attention in various fields due to its potential biological activities. This compound exhibits structural characteristics that may influence its interaction with biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a propan-2-one backbone with an isopropyl and methoxy substitution on the aromatic ring. This unique structure is pivotal for its biological activity, particularly in modulating interactions with specific receptors or enzymes.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may function as an agonist or antagonist, influencing various physiological pathways. The specific mechanism remains to be fully elucidated, but it likely involves modulation of neurotransmitter systems and potential anti-inflammatory effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various microbial strains. For instance, derivatives of similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus .

- Anti-inflammatory Effects : Compounds structurally related to this compound have been reported to exhibit anti-inflammatory properties. In one study, a related compound demonstrated significant reduction in inflammatory markers .

- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines have shown that certain derivatives can inhibit cell proliferation without significant toxicity, indicating a favorable therapeutic index .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly affects the biological activity of the compound. For instance, the methoxy group enhances receptor binding affinity, while the isopropyl group contributes to lipophilicity, potentially improving membrane permeability.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one, and how can reaction conditions be optimized?

The synthesis of arylpropanones often involves Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, analogous compounds like chalcones (e.g., 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one) are synthesized via acid- or base-catalyzed condensation of acetophenones with substituted benzaldehydes in ethanol under reflux . To optimize yields, variables such as solvent polarity (e.g., ethanol vs. THF), catalyst type (e.g., thionyl chloride for activation), and temperature should be systematically tested. GC-MS or HPLC monitoring is advised to track byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR : Assign peaks using DEPT-135/HSQC to distinguish methoxy (δ ~3.8 ppm), isopropyl (δ ~1.2–1.4 ppm), and ketone-adjacent protons (δ ~2.8–3.2 ppm). Compare with structurally similar compounds, such as 1-(4-methoxyphenyl)propan-2-one .

- MS : ESI-MS in positive ion mode can confirm molecular weight (e.g., [M+H]+ at m/z 234.3). High-resolution MS (HRMS) validates the empirical formula .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How can researchers ensure purity and quantify this compound in complex mixtures?

Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm for aromatic systems). Calibrate with a reference standard and apply relative retention times (RRT) and response factors, as demonstrated for related arylpropanones (e.g., RRT = 0.4 for 1-(4-methoxyphenyl)propan-2-amine) . For trace impurities, couple with LC-MS to identify byproducts .

Q. What are the key physicochemical properties to consider during experimental design?

- LogD (pH 5.5) : Predict using computational tools (e.g., Molfinder ) to assess solubility in aqueous/organic biphasic systems.

- Melting Point : Compare with analogs like 3-(4-methoxyphenyl)pyrazole (mp 98–100°C) to guide crystallization conditions .

- Stability : Test under varying pH, light, and temperature. For example, methoxy groups may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved?

Advanced techniques include:

- X-ray crystallography : Solve crystal structures to confirm substituent positions, as done for 3-(4-methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one (R factor = 0.048) .

- NOESY NMR : Detect spatial proximity between isopropyl and methoxy groups to validate regiochemistry .

Q. What strategies mitigate data contradictions in reaction yields or spectral assignments?

- Cross-validation : Replicate syntheses using alternative catalysts (e.g., HCl vs. H2SO4) .

- Isotopic labeling : Introduce deuterated solvents or reagents to track proton exchange in NMR .

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?

- Kinetic isotope effects (KIE) : Replace methoxy hydrogens with deuterium to study rate-determining steps in reactions .

- Docking simulations : Model interactions with biological targets (e.g., enzymes) using software like AutoDock .

- Metabolite profiling : Use LC-HRMS to identify oxidation or conjugation products in vitro .

Q. What methodologies are recommended for evaluating its potential bioactivity?

- Receptor binding assays : Radiolabel the compound (e.g., with ³H or ¹⁴C) to quantify affinity for targets like G-protein-coupled receptors .

- Cytotoxicity screening : Use MTT assays on cell lines, noting structural analogs (e.g., 1-(4-chloro-3-hydroxyphenyl)-1-propanone) as controls .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.